

Introduction: A Cornerstone Intermediate in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(1-Trityl-1H-imidazol-4-yl)ethanol

CAS No.: 127607-62-9

Cat. No.: B1354784

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2-(1-Trityl-1H-imidazol-4-yl)ethanol is a pivotal chemical intermediate, highly valued within the domains of pharmaceutical and medicinal chemistry. Its molecular architecture, which combines a reactive ethanol moiety with a trityl-protected imidazole ring, makes it an exceptionally versatile building block for the synthesis of complex, biologically active molecules. The strategic placement of the bulky trityl (triphenylmethyl) group serves as a crucial protecting element for the imidazole nitrogen, enabling chemists to perform selective modifications on other parts of the molecule without unintended side reactions. This guide provides a comprehensive technical overview of its structure, synthesis, and critical applications, with a particular focus on its role in the development of novel therapeutics such as histamine H3 receptor antagonists.

Section 1: Molecular Structure and Physicochemical Properties

The utility of **2-(1-Trityl-1H-imidazol-4-yl)ethanol** in organic synthesis is fundamentally derived from its distinct structural features.

1.1. Core Structural Analysis

The molecule consists of three key components:

- **Imidazole Ring:** A five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole nucleus is a common pharmacophore found in numerous biologically active compounds, including antifungal agents and receptor modulators.[1][2]
- **Ethanol Side Chain:** A -CH₂CH₂OH group attached to the 4-position of the imidazole ring. The primary alcohol is a versatile functional handle, readily amenable to oxidation, esterification, or conversion to other functional groups, facilitating the extension of the molecular scaffold.
- **Trityl Protecting Group:** A bulky triphenylmethyl group attached to the N-1 position of the imidazole ring. This group sterically hinders and electronically deactivates the N-1 nitrogen, preventing it from participating in reactions. It is stable under many reaction conditions but can be removed selectively when needed, typically using acidic conditions.

Caption: 2D structure of **2-(1-Trityl-1H-imidazol-4-yl)ethanol**.

1.2. Physicochemical Data

The key physicochemical properties of this compound are summarized below for easy reference by researchers.

Property	Value	Source
CAS Number	127607-62-9	[3][4]
Molecular Formula	C ₂₄ H ₂₂ N ₂ O	[3][4]
Molecular Weight	354.44 g/mol	[3][4]
Appearance	Typically a white to beige solid	[5]
SMILES Code	<chem>OCCC1=CN(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=N1</chem>	[4]

Section 2: Synthesis and Mechanistic Rationale

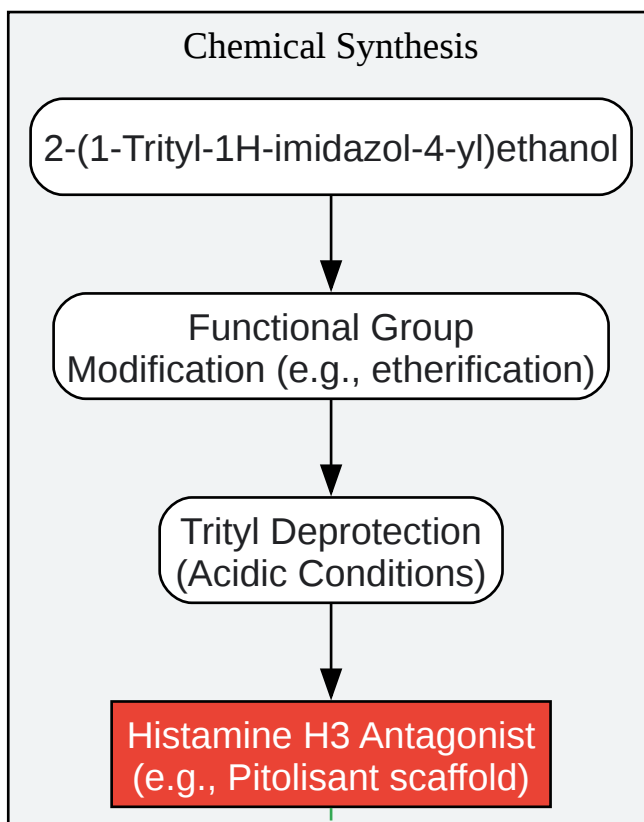
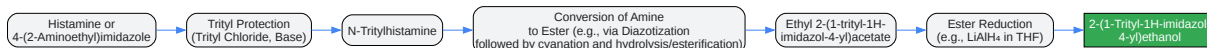
The synthesis of **2-(1-Trityl-1H-imidazol-4-yl)ethanol** is a multi-step process that relies on established organic chemistry principles. A common and efficient approach involves the reduction of a corresponding carboxylic acid ester.^[6]

2.1. Retrosynthetic Analysis and Strategy

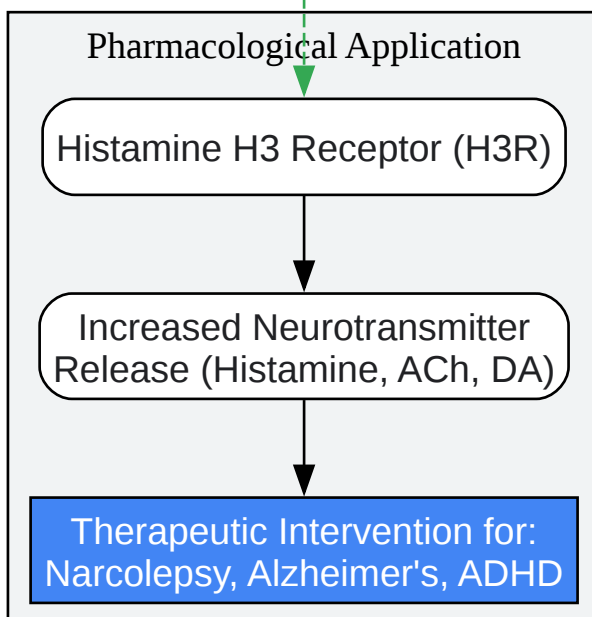
The primary alcohol functionality can be readily accessed from a more oxidized precursor, such as an aldehyde or an ester. The latter is often preferred for its stability and ease of handling.

The synthesis strategy hinges on two key transformations:

- **Protection:** The initial step involves the protection of the imidazole nitrogen of a suitable starting material (e.g., histamine or a derivative) with a trityl group. This is critical to prevent N-alkylation or other side reactions in subsequent steps.
- **Reduction:** The protected imidazole ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).^[6]



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